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Compound of Interest

Compound Name: 1-Methyl-d3-3-phenylpiperazine

Cat. No.: B13721026

Get Quote

Compound Identity & Significance
1-Methyl-d3-3-phenylpiperazine is the deuterated isotopologue of 1-methyl-3-

phenylpiperazine.[1] In pharmaceutical development, it serves as a critical Internal Standard

(IS) for Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[1] Its physicochemical

behavior mimics the non-deuterated parent analyte, ensuring that extraction efficiency,

ionization matrix effects, and retention times are identical, while the mass shift (+3 Da) allows

for spectral differentiation.
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Property Data

Compound Name 1-Methyl-d3-3-phenylpiperazine

Parent CAS 5271-27-2 (Non-deuterated)

Molecular Formula C₁₁H₁₃D₃N₂

Molecular Weight ~179.28 g/mol (vs. 176.26 g/mol for parent)

Physical State Solid (Low melting point: 56–60 °C)

pKa (Calculated) ~9.0 (Basic Nitrogen)

LogP (Predicted) ~1.8 – 2.1

Solubility Profile: Methanol vs. Water[1]
Understanding the solubility differential between methanol and water is vital for preparing

stable stock solutions and preventing precipitation during LC-MS mobile phase mixing.[1]

A. Solubility in Methanol (High)[1]
Status:Freely Soluble (>50 mg/mL)[1]

Mechanism: Methanol acts as a polar protic solvent that effectively solvates the piperazine

ring and the phenyl moiety.[1] The hydrophobic phenyl ring interacts favorably with the

methyl group of methanol, while the amine nitrogens engage in hydrogen bonding with the

hydroxyl group.[1]

Application: Methanol is the preferred solvent for primary stock solutions.[1] It ensures

complete dissolution and inhibits microbial growth during storage at -20°C.[1]

B. Solubility in Water (pH Dependent)[1]
Status:Moderate to Low (Neutral pH) / High (Acidic pH)[1]

Mechanism:

Neutral pH (~7): The compound exists in equilibrium between its free base and protonated

forms.[1] The lipophilic phenyl ring limits solubility in pure water, leading to potential
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turbidity at high concentrations (>5 mg/mL).[1]

Acidic pH (<4): Addition of acid (e.g., 0.1% Formic Acid) fully protonates the piperazine

nitrogens (N1 and N4), drastically increasing polarity and aqueous solubility.

Critical Warning: Avoid dissolving the free base directly in neutral unbuffered water for high-

concentration stocks.[1] Always acidify or use an organic co-solvent.[1]

C. Deuterium Isotope Effect
The substitution of Hydrogen (H) with Deuterium (D) on the methyl group exerts a negligible

effect on solubility.[1] For all practical laboratory protocols, the solubility data of the non-

deuterated parent (1-Methyl-3-phenylpiperazine) can be applied directly to the d3-analog.[1]

Experimental Protocol: Determination & Stock
Preparation
Workflow 1: Thermodynamic Solubility Determination
(Shake-Flask Method)
This protocol validates the exact solubility limit in a specific matrix (e.g., Phosphate Buffer pH

7.4).[1]

Reagents:

Test Compound: 1-Methyl-d3-3-phenylpiperazine[1][2][3]

Solvent: HPLC-grade Water or Methanol[1]

Agitation: Orbital Shaker

Analysis: HPLC-UV or LC-MS[1]

Step-by-Step Procedure:

Saturation: Add excess solid compound (approx. 10 mg) to 1 mL of solvent in a glass vial.

Equilibration: Agitate at 25°C for 24 hours to ensure thermodynamic equilibrium.
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Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to

remove undissolved solids.

Quantification: Dilute the supernatant 100-fold and analyze via HPLC against a standard

curve.

Workflow 2: LC-MS Stock Solution Preparation
(Standard Operating Procedure)
Target Concentration: 1.0 mg/mL (Free Base Equivalent)[1]

Weighing: Accurately weigh 1.0 mg of 1-Methyl-d3-3-phenylpiperazine into a 1.5 mL amber

glass vial.

Dissolution: Add 1.0 mL of 100% Methanol.

Sonication: Sonicate for 2 minutes. Ensure no visible particulates remain.[1]

Storage: Store at -20°C or -80°C. Stability is typically >6 months in methanol.

Working Solution: Dilute the stock into 50:50 Methanol:Water (0.1% Formic Acid) for daily

use.

Visualizing the Solubility Logic
The following diagram illustrates the decision-making process for solvent selection based on

the chemical state of the piperazine derivative.
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Start: 1-Methyl-d3-3-phenylpiperazine

Select Solvent System

Solvent: 100% Methanol

Organic Stock

Solvent: Water (pH 7)

Aqueous Buffer

Solvent: Water + 0.1% Formic Acid

Mobile Phase

High Solubility
(Preferred for Stock)

Moderate/Low Solubility
(Risk of Precipitation)

High Solubility
(Protonation of N)

Mechanism: Lipophilic Interaction Mechanism: Ionization (BH+)

Click to download full resolution via product page

Figure 1: Solubility decision matrix highlighting the impact of solvent polarity and pH on

dissolution success.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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